molecular formula C20H17BrF3NO2 B11583217 1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11583217
M. Wt: 440.3 g/mol
InChI Key: UKHDLKVVQKPJSR-UHFFFAOYSA-N
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Description

1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a brominated indole core, a dimethylphenoxyethyl side chain, and a trifluoroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps:

    Bromination of Indole: The indole core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of Dimethylphenoxyethyl Group: The brominated indole is then reacted with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired side chain.

    Introduction of Trifluoroethanone Group: Finally, the compound is treated with trifluoroacetic anhydride (TFAA) to introduce the trifluoroethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The brominated indole core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethanone group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to its combination of a brominated indole core, a dimethylphenoxyethyl side chain, and a trifluoroethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17BrF3NO2

Molecular Weight

440.3 g/mol

IUPAC Name

1-[5-bromo-1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C20H17BrF3NO2/c1-12-3-4-13(2)18(9-12)27-8-7-25-11-16(19(26)20(22,23)24)15-10-14(21)5-6-17(15)25/h3-6,9-11H,7-8H2,1-2H3

InChI Key

UKHDLKVVQKPJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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